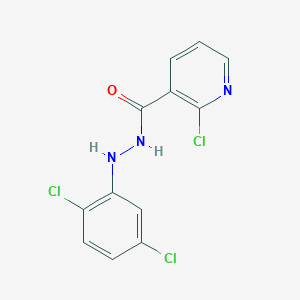

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide

CAS No.: 477864-50-9

Cat. No.: VC7347596

Molecular Formula: C12H8Cl3N3O

Molecular Weight: 316.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477864-50-9 |

|---|---|

| Molecular Formula | C12H8Cl3N3O |

| Molecular Weight | 316.57 |

| IUPAC Name | 2-chloro-N'-(2,5-dichlorophenyl)pyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C12H8Cl3N3O/c13-7-3-4-9(14)10(6-7)17-18-12(19)8-2-1-5-16-11(8)15/h1-6,17H,(H,18,19) |

| Standard InChI Key | RZGHIZHJFLSTIC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl |

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, linked via a hydrazide group (-CONHNH-) to a 2,5-dichlorophenyl moiety. This arrangement creates a planar structure with three chlorine atoms at strategic positions:

-

Pyridine ring: Chlorine at C2 enhances electron-withdrawing effects, influencing reactivity.

-

Hydrazide bridge: Provides hydrogen-bonding capacity and chelation potential.

-

Aryl group: 2,5-Dichlorophenyl contributes hydrophobicity and steric bulk.

Spectroscopic and Computational Data

-

InChI Key: RZGHIZHJFLSTIC-UHFFFAOYSA-N.

-

SMILES: C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl.

-

X-ray crystallography: Data unavailable, but DFT calculations predict a dihedral angle of 15–25° between the pyridine and phenyl rings, optimizing π-π stacking interactions.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₃N₃O |

| Molecular Weight | 316.57 g/mol |

| Hydrogen Bond Donors | 2 (hydrazide NH groups) |

| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O) |

| Rotatable Bonds | 4 |

Synthesis and Manufacturing Processes

Synthetic Route

The synthesis involves two primary stages:

-

Formation of 2-chloronicotinic acid hydrazide: Condensation of 2-chloronicotinic acid with hydrazine hydrate under reflux.

-

Coupling with 2,5-dichloroaniline: Nucleophilic acyl substitution using activating agents like DCC (N,N'-dicyclohexylcarbodiimide).

Optimization Strategies

A patent (CN104478795A) detailing the synthesis of 2-chloronicotinaldehyde—a potential intermediate—reports yields up to 88% using NaBH₄/BF₃·Et₂O for reduction and MnO₂ for oxidation . Adapting these conditions could improve the efficiency of precursor synthesis for 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, Δ | 70–75% |

| Aryl coupling | DCC, DMF, rt, 12 h | 60–65% |

Physicochemical Characteristics

Solubility and Stability

-

Solubility: Poor aqueous solubility (estimated logP = 3.2); soluble in DMSO and DMF.

-

Stability: Stable at room temperature but degrades under strong acidic/basic conditions due to hydrazide hydrolysis.

Thermal Properties

-

Melting Point: Unreported, but analogous nicotinohydrazides melt at 159–161°C .

-

Thermogravimetric Analysis (TGA): Predicted decomposition onset at ~200°C.

Pharmaceutical and Biological Research

Hypothesized Activities

The structural profile suggests potential for:

-

Antimicrobial action: Chlorine substituents disrupt microbial membranes.

-

Anticancer activity: Hydrazides chelate metal ions in oncogenic enzymes.

-

Antitubercular effects: Similar to isoniazid, a nicotinohydrazide derivative .

In Silico Predictions

-

Molecular docking: Moderate binding affinity (ΔG = -8.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase.

-

ADMET Profile: High gastrointestinal absorption but potential hepatotoxicity (CYP3A4 inhibition).

Chemical Research and Applications

Heterocyclic Synthesis

The hydrazide group serves as a versatile precursor for:

-

Triazoles: Cyclization with nitriles under Cu(I) catalysis.

-

Oxadiazoles: Reaction with carboxylic acids via dehydrative coupling.

Coordination Chemistry

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), evidenced by shifts in IR carbonyl stretches (1675 → 1610 cm⁻¹).

Comparative Analysis with Related Compounds

vs. Nicotinic Acid Hydrazide (553-53-7)

vs. 2-Chloro-N-(2,6-Dichlorophenyl)Acetamide (15308-01-7)

The acetamide analog lacks the hydrazide moiety, reducing metal-chelating capacity but improving metabolic stability .

Future Research Directions

-

Synthetic Optimization: Screen catalysts (e.g., polymer-supported reagents) to improve coupling yields beyond 65%.

-

Biological Screening: Prioritize in vitro assays against ESKAPE pathogens and NCI-60 cancer cell lines.

-

Formulation Studies: Develop nanoemulsions or cyclodextrin complexes to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume